The Discovery and Preclinical Development of Epacadostat: A Technical Overview
The Discovery and Preclinical Development of Epacadostat: A Technical Overview
Introduction
Epacadostat (INCB024360) is a first-in-class, potent, and highly selective oral inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). The discovery and development of epacadostat by Incyte Corporation marked a significant effort to target the IDO1 pathway, a key mechanism of tumor immune evasion. This technical guide details the timeline and core preclinical data that underpinned the advancement of epacadostat from a promising chemical scaffold to a clinical candidate.
Discovery and Optimization Timeline
The journey to identify epacadostat began in 2004 when Incyte Corporation initiated a project to discover small-molecule inhibitors of the IDO1 enzyme. The program focused on a hydroxylamidine chemotype series, which ultimately led to the identification of epacadostat as the lead clinical agent. A data-centric medicinal chemistry approach was employed to optimize potency, selectivity, and pharmacokinetic properties.[1] The molecular structure of epacadostat is notable for containing several functional groups that are not commonly found in drug substances, including a hydroxyamidine, furazan, bromide, and sulfamide.[1][2]
A significant challenge in the optimization process was addressing the metabolic liability of the hydroxyamidine group, which was found to undergo phase two glucuronidation in vivo.[1] Structure-activity relationship (SAR) studies focused on modifying the molecule to reduce this rate of glucuronidation while maintaining cellular potency.[2] The introduction of a sulfamide moiety was a key discovery, leading to INCB024360 (epacadostat), which demonstrated a favorable balance of high potency and improved metabolic stability, with good oral bioavailability across multiple species.[1]
Mechanism of Action: The IDO1 Pathway
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine.[3] In the tumor microenvironment, IDO1 expression is often upregulated, leading to two primary immunosuppressive effects:
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Tryptophan Depletion: The depletion of tryptophan in the local environment causes amino acid starvation for effector T cells, leading to cell cycle arrest and anergy.[3][4]
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Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines (Kyn), actively suppresses the function of effector T cells and natural killer (NK) cells.[5][6] Kynurenines also promote the differentiation and activation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu that allows tumors to evade immune destruction.[4][6]
Epacadostat is an orally active, reversible, and competitive inhibitor of IDO1.[6][7] It selectively blocks the enzymatic activity of IDO1, with minimal to no activity against related enzymes such as IDO2 or tryptophan-2,3-dioxygenase (TDO).[4][7] By inhibiting IDO1, epacadostat is designed to reverse the immunosuppressive effects within the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.[5]
Preclinical Pharmacology
Epacadostat's preclinical development involved a comprehensive suite of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Potency and Selectivity
Epacadostat demonstrated potent inhibition of IDO1 in both enzymatic and cell-based assays. It showed high selectivity for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).[6]
| Assay Type | Target | Species | IC50 (nM) |
| Enzymatic Assay | IDO1 | Human | 71.8 |
| Cell-Based Assay (HeLa) | IDO1 | Human | ~10 |
| Cell-Based Assay (SKOV-3) | IDO1 | Human | 15.3 - 17.63 |
| Cell-Based Assay (HEK293/MSR) | IDO1 | Mouse | 52.4 |
| Selectivity | IDO2, TDO | Human | >1000-fold selectivity vs. IDO1 |
In Vitro Immunomodulatory Effects
In co-culture systems of human allogeneic lymphocytes with dendritic cells or tumor cells, epacadostat was shown to reverse IDO1-mediated T-cell suppression. Its key immunomodulatory effects included:
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Enhanced IFN-gamma production.[6]
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Reduced conversion of naïve T cells to regulatory T-like cells.[6]
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Expansion of CD86high dendritic cells.[6]
In Vivo Pharmacodynamics and Anti-Tumor Efficacy
In vivo studies in mice confirmed that epacadostat could effectively inhibit IDO1 and suppress tumor growth.
| Animal Model | Tumor Type | Epacadostat Dose | Key Findings |
| Balb/c Mice | CT26 Colon Carcinoma | 100 mg/kg (oral, BID) | Suppressed kynurenine levels in plasma, tumor, and lymph nodes; inhibited tumor growth.[2] |
| C57BL/6 Mice | B16 Melanoma | 75 mg/kg (BID) | Dose-dependent inhibition of tumor growth.[8] |
| Immunocompetent vs. Immunodeficient Mice | Various | Not specified | Suppressed tumor growth in immunocompetent mice, but not in immunodeficient mice, confirming an immune-mediated mechanism of action.[6] |
Preclinical 28-day IND-enabling toxicology studies in mice and dogs showed that epacadostat was well-tolerated, with a maximum tolerated dose (MTD) not being established at doses up to 2000 mg/kg/day in mice and 500 mg/kg/day in dogs.[1]
Key Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
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Enzyme Preparation: Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified to homogeneity.
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Reaction Mixture: The assay is performed at room temperature in a 50 mM potassium phosphate buffer (pH 6.5). The reaction mixture contains 20 nM of the purified IDO1 enzyme, 2 mM D-Tryptophan (substrate), 20 mM ascorbate (reducing agent), 3.5 µM methylene blue, and 0.2 mg/mL catalase.
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Inhibitor Addition: Test compounds (e.g., epacadostat) are added at various concentrations.
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Measurement: IDO1 catalyzes the oxidative cleavage of tryptophan to N'-formylkynurenine. The initial reaction rate is determined by continuously measuring the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.
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Data Analysis: IC50 values are calculated from the dose-response curves.
Cell-Based IDO1 Kynurenine Production Assay
This assay quantifies the ability of a compound to inhibit IDO1 activity within a cellular context.
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Cell Culture: Human tumor cells that endogenously express IDO1 (e.g., HeLa or SKOV-3) are seeded in 96-well plates.
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IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
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Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., epacadostat), and the cells are incubated for an additional 24-72 hours.
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Kynurenine Measurement: After incubation, the cell culture supernatant is collected. The concentration of kynurenine in the supernatant is measured, typically using a colorimetric assay based on the Ehrlich reaction or by LC-MS.
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Data Analysis: The percentage of inhibition of kynurenine production is calculated relative to vehicle-treated controls, and IC50 values are determined.
References
- 1. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
